molecular formula C18H13ClN2O B13369407 2-(4-chlorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one

2-(4-chlorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one

Cat. No.: B13369407
M. Wt: 308.8 g/mol
InChI Key: MWIVLRUPVZVUGX-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, a common synthetic route involves the reaction of 2-chloroquinoline-3-carbaldehyde with a Wittig reagent, followed by intramolecular cyclization .

Industrial Production Methods

the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are often applied to optimize the synthesis process for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential use in treating neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby affecting various biological pathways. For example, it may inhibit quorum sensing in bacteria, reducing their virulence and ability to form biofilms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications .

Properties

Molecular Formula

C18H13ClN2O

Molecular Weight

308.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-9-methyl-3H-pyrrolo[3,4-b]quinolin-1-one

InChI

InChI=1S/C18H13ClN2O/c1-11-14-4-2-3-5-15(14)20-16-10-21(18(22)17(11)16)13-8-6-12(19)7-9-13/h2-9H,10H2,1H3

InChI Key

MWIVLRUPVZVUGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC3=CC=CC=C13)CN(C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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